![molecular formula C19H20N6S B2775027 4-methyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole CAS No. 956741-70-1](/img/structure/B2775027.png)
4-methyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H20N6S and its molecular weight is 364.47. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Pyrazole derivatives, such as the one , have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. In particular, derivatives of pyrazole have been tested using the DPPH assay, a common method to evaluate radical scavenging activity. The compound’s ability to act as an antioxidant makes it valuable in researching oxidative stress-related diseases .
Anticancer Activity
The structural motif of pyrazole is present in several marketed anticancer drugs. Research has shown that pyrazole derivatives can exhibit cytotoxic properties against various human cancer cell lines. For instance, studies have demonstrated the potential of these compounds to induce p53-mediated apoptosis in colorectal carcinoma cells, highlighting their relevance in cancer research and drug development .
Drug Development
Heterocycles like pyrazoles play a crucial role in drug development due to their therapeutic and pharmacological properties. The compound , with its complex heterocyclic system, could be a key structural unit in the development of new drugs. Its diverse biological activities make it a prime candidate for further exploration in pharmacology .
properties
IUPAC Name |
4-methyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-5-propylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6S/c1-3-13-26-19-22-21-17(23(19)2)16-14-20-25(15-9-5-4-6-10-15)18(16)24-11-7-8-12-24/h4-12,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWDHGOLCNSYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)

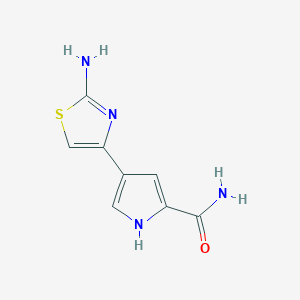
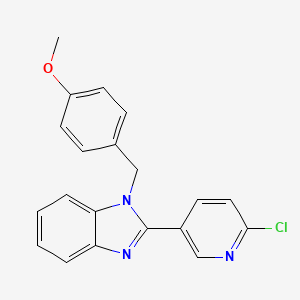
![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)
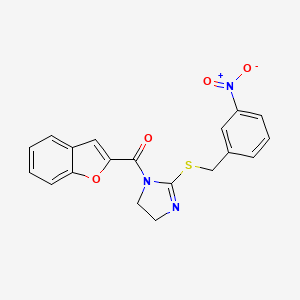
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)
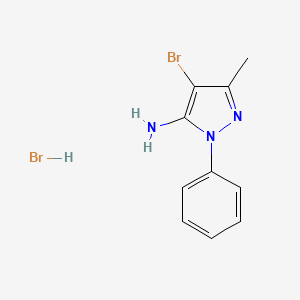
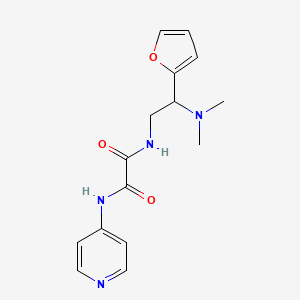
![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)
![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2774962.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)
![(3R)-1-[4-Methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol](/img/no-structure.png)